1,2-Bis(4-bromophenyl)ethane

説明

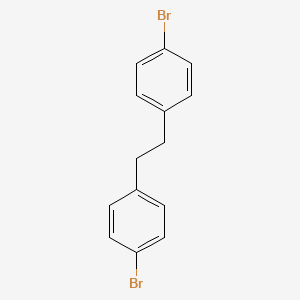

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRPVMCAFPGETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503730 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-56-2 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Bis 4 Bromophenyl Ethane

Established Synthetic Routes to Symmetrical 1,2-Bis(4-bromophenyl)ethane

The synthesis of the symmetrical molecule, where both phenyl rings are substituted with bromine at the para-position, is well-established in chemical literature. rsc.org Key methodologies include the reduction of alkyne precursors and attempts at cross-coupling reactions.

A primary and effective route to this compound is the catalytic hydrogenation of 4,4'-dibromotolane, its alkyne precursor. This method involves the reduction of the carbon-carbon triple bond of the tolane to a single bond, thereby forming the desired ethane (B1197151) bridge.

Hydrogenation is recognized for yielding high-purity products. The process typically employs a palladium-on-carbon (Pd/C) catalyst. While effective, the cost associated with noble metal catalysts like palladium can be a significant consideration for large-scale industrial applications. The reaction reduces the alkyne functionality without affecting the aryl-bromide bonds, demonstrating good chemoselectivity.

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Method | Typical Reagents/Catalysts | Purity | Scalability | Key Findings |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | High | Moderate | Optimal for high-purity requirements but can be limited by catalyst cost. |

| Homocoupling | Fe/CuCl, Grignard Reagents | Moderate | High | Balances yield and scalability but can lead to undesired side products. rsc.org |

This table is generated based on data from the text.

While seemingly direct, the synthesis of this compound via cross-coupling reactions presents substantial challenges. rsc.org Strategies involving Csp³–Csp³ bond formation by coupling two 4-bromobenzyl halide molecules, or Csp³–Csp² alkyl-aryl couplings, have been explored with limited success. rsc.orgrsc.org

Attempts to synthesize the target compound by coupling two corresponding benzylic halides in the presence of catalysts like Fe/CuCl have been reported. rsc.org However, other common coupling strategies have proven problematic. For instance, the lithiation of 4-bromobenzyl bromide, intended to form a nucleophile for reaction with an electrophile, often results in a competitive Wurtz coupling reaction. rsc.org In this side reaction, the initially formed lithiated species reacts with the starting material, leading to the formation of homo-coupled products rather than the desired cross-coupled product. rsc.org

Similarly, efforts to utilize Grignard reagents for alkyl-aryl cross-coupling have been unsuccessful. The selective formation of the required magnesium-alkyl complex from precursors like 4-bromophenethyl bromide is difficult to achieve due to the presence of two bromine functionalities, often resulting in complex mixtures of products. rsc.org These recurring challenges highlight the superiority of the alkyne hydrogenation route for the clean synthesis of symmetrical this compound. rsc.orgrsc.org

Synthesis of Unsymmetrically Substituted this compound Analogues

The synthesis of unsymmetrical analogues, where the two phenyl rings bear different substituents in addition to the bromine atoms, is crucial for applications like molecular electronics. rsc.orgnih.gov However, their synthesis is more complex than that of their symmetrical counterpart.

A successful and innovative strategy to overcome the limitations of cross-coupling involves the selective hydrogenation of an unsymmetrically substituted tolane precursor. rsc.orgrsc.orgnih.gov This approach circumvents the problems associated with direct coupling methods. rsc.org The synthesis begins with the creation of an unsymmetrical tolane, which is then selectively hydrogenated to form the ethane bridge, yielding the desired unsymmetrical this compound derivative. rsc.orgrsc.org This method has been successfully used to create fluorine-containing analogues, which were otherwise inaccessible through conventional coupling strategies. rsc.org The viability of this synthetic pathway has been demonstrated for multiple biphenylethanes, establishing it as a reliable route to these previously undescribed unsymmetrically substituted compounds. rsc.orgrsc.org

Once this compound or its analogues are synthesized, the bromine atoms serve as handles for further functionalization. A key reaction for this purpose is the lithium-halogen exchange. rsc.org This process is particularly useful when the bromine atoms are unreactive in certain coupling reactions, such as the Sonogashira coupling. rsc.org

In a typical procedure, the bromo-substituted compound is treated with n-butyllithium (nBuLi) at very low temperatures (e.g., -84 °C). rsc.org This results in the exchange of a bromine atom for a lithium atom. The resulting aryllithium species is a potent nucleophile that can then be quenched with an electrophile. For example, adding iodine (I₂) to the reaction mixture replaces the lithium with iodine, producing the corresponding iodo-derivative in high yield. rsc.org The resulting 1,2-bis(4-iodophenyl)ethane is significantly more reactive in subsequent cross-coupling reactions, enabling the attachment of various functional groups. rsc.org

Role of this compound as a Synthetic Intermediate

This compound is a crucial building block in organic synthesis. Its bifunctional nature, with two reactive aryl-bromide sites, makes it a valuable precursor for creating larger, more complex molecules and advanced materials.

It serves as a key intermediate in the synthesis of molecular wires designed for molecular electronics. rsc.orgnih.gov Symmetrical and unsymmetrical derivatives have been used to construct novel biphenylethane-based structures whose electronic properties, such as single-molecule diode behavior, can be finely tuned. rsc.orgrsc.orgnih.gov The ethane bridge and the functionalizable phenyl rings allow for the systematic construction of molecules with specific electronic characteristics. rsc.org Furthermore, the compound acts as a precursor in polymer chemistry and in the synthesis of potential pharmaceutical intermediates.

Table 2: Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₁₄H₁₂Br₂ | Main subject, synthetic target, and intermediate. rsc.orgrsc.org |

| 4,4'-Dibromotolane | C₁₄H₈Br₂ | Alkyne precursor for hydrogenation. |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | Precursor in attempted coupling reactions. rsc.org |

| 4-Bromophenethyl bromide | C₈H₈Br₂ | Precursor for Grignard reagent formation. rsc.org |

| n-Butyllithium (nBuLi) | C₄H₉Li | Reagent for lithium-halogen exchange. rsc.org |

| Iodine | I₂ | Reagent for quenching aryllithium species. rsc.org |

| 1,2-Bis(4-iodophenyl)ethane | C₁₄H₁₂I₂ | Functionalized intermediate for coupling reactions. rsc.org |

This table is generated based on data from the text.

Precursor for Biphenylethane-Based Molecular Wires

This compound serves as a fundamental precursor in the synthesis of novel biphenylethane-based wires, which are of significant interest in the field of molecular electronics. rsc.orgrsc.org These molecular wires are being explored for their potential use in creating nanoscale electronic devices, including single-molecule diodes. rsc.orgrsc.org The synthesis of these advanced materials often involves using this compound as a key intermediate. rsc.orgtudelft.nl

Symmetrically substituted biphenylethane derivatives, which act as reference compounds in the study of molecular diodes, have been successfully synthesized starting from this compound. rsc.orgrsc.org The process for creating unsymmetrically substituted versions, which are predicted to have exceptional diode behavior, also relies on biphenylethane intermediates. rsc.orgtudelft.nlresearchgate.net Although the synthesis of the unsymmetrically substituted this compound analogues had not been previously described, a strategy involving the selective hydrogenation of a tolane precursor has been developed. rsc.orgrsc.org

The general approach involves utilizing the bromine atoms on the this compound scaffold to introduce various functional groups through cross-coupling reactions, thereby constructing the desired molecular wire architecture. rsc.org This highlights the compound's importance as a foundational element for building complex, functional molecular systems for electronic applications.

Building Block in Complex Molecular Architectures

The utility of this compound extends to its role as a crucial building block in the assembly of complex molecular architectures. Its bifunctional nature, with bromine atoms at the para positions of both phenyl rings, allows for its incorporation into larger, well-defined structures through various coupling methodologies.

In the realm of supramolecular chemistry, which involves the study of chemical systems made up of a discrete number of molecules, this compound can be used to construct larger entities like bismacrocycles. mdpi.comresearchgate.net Bismacrocycles, which consist of two linked macrocyclic units, exhibit unique recognition and assembly properties that are being explored for applications in molecular recognition and the development of advanced optical materials. mdpi.com The rigid yet flexible ethanediyl bridge of this compound provides a defined spatial orientation for the two bromophenyl units, making it a suitable component for designing intricate three-dimensional structures.

Furthermore, derivatives of this compound, such as this compound-1,2-dione, can be reacted with other molecules like 1,2-phenylenediamines to create quinoxaline-based cyclo(oligophenylenes), demonstrating its versatility in constructing cyclic molecular structures. researchgate.net

Derivatization via Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound, with its two aryl bromide functionalities, is an excellent substrate for this reaction, enabling its derivatization with a wide range of alkynyl groups.

This reaction is particularly valuable in the synthesis of the aforementioned biphenylethane-based molecular wires. rsc.org For instance, amine-functionalized derivatives can be directly obtained through a Sonogashira coupling between this compound and a commercially available ethynylaniline. rsc.orgrsc.orguu.nl This reaction is typically carried out under mild conditions using a palladium catalyst and a copper co-catalyst. wikipedia.org

The reactivity of the bromine atoms in this compound makes it a versatile intermediate for these coupling reactions. The Sonogashira coupling allows for the incorporation of various functional groups at either one or both ends of the molecule, leading to a diverse array of derivatives with tailored electronic and structural properties. rsc.orgrsc.org

Below is a table summarizing the Sonogashira coupling reactions involving this compound for the synthesis of molecular wire precursors:

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Ethynylaniline | Palladium/Copper | Amine-functionalized biphenylethane | rsc.orgrsc.org |

| This compound | Trimethylsilylacetylene (TMSA) | Pd(PPh3)2Cl2 | Silyl-protected alkyne derivative | rsc.org |

The ability to selectively functionalize the this compound core via Sonogashira coupling underscores its importance as a versatile platform for the synthesis of complex organic materials. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 1,2 Bis 4 Bromophenyl Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of 1,2-bis(4-bromophenyl)ethane, distinct signals are observed for the different carbon environments within the molecule. The chemical shifts are influenced by the electronic effects of the bromine substituent and the nature of the carbon atom (aromatic or aliphatic). libretexts.org

The aromatic carbons show resonances in the downfield region, typically between 125 ppm and 170 ppm. oregonstate.edu The carbon atom directly bonded to the electronegative bromine atom (C-Br) is deshielded and thus appears at a lower field compared to the other aromatic carbons. The symmetry of the two 4-bromophenyl groups results in a simplified spectrum. The aliphatic carbons of the ethane (B1197151) bridge appear at a much higher field, characteristic of sp³ hybridized carbons.

A representative set of predicted ¹³C NMR chemical shifts for this compound is presented in the table below. It is important to note that actual experimental values can vary slightly depending on the solvent and other experimental conditions. sigmaaldrich.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br (Aromatic) | ~120 |

| CH (Aromatic) | ~132 |

| C-C (Aromatic, ipso) | ~140 |

| CH₂ (Ethane bridge) | ~37 |

Data is predictive and for illustrative purposes.

Vibrational Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

Characteristic vibrational frequencies include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the ethane bridge's C-H bonds are observed in the 2850-3000 cm⁻¹ region.

C=C aromatic stretching: The stretching of the carbon-carbon double bonds within the phenyl rings gives rise to absorptions in the 1450-1600 cm⁻¹ range.

C-Br stretching: The vibration of the carbon-bromine bond is found in the fingerprint region, typically between 500 and 600 cm⁻¹.

The table below summarizes the expected FT-IR absorption bands for this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometric Investigations

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition and molecular weight of a compound. beilstein-journals.org For this compound (C₁₄H₁₂Br₂), HRMS can confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. researchgate.net

The presence of two bromine atoms is a distinctive feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak. The spectrum will show three peaks for the molecular ion cluster:

M+: Containing two ⁷⁹Br isotopes.

M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks will be in an approximate 1:2:1 ratio, providing clear evidence for the presence of two bromine atoms in the molecule.

Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound

| Ion | Calculated m/z | Relative Abundance |

|---|---|---|

| [C₁₄H₁₂⁷⁹Br₂]⁺ | 337.9305 | ~25% |

| [C₁₄H₁₂⁷⁹Br⁸¹Br]⁺ | 339.9285 | ~50% |

| [C₁₄H₁₂⁸¹Br₂]⁺ | 341.9264 | ~25% |

Calculated m/z values are based on exact isotopic masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like chloroform (B151607) or acetonitrile, is characterized by absorption bands in the ultraviolet region. rsc.orgresearchgate.net

The primary absorptions are due to π→π* transitions within the aromatic rings. The presence of the bromine atoms as substituents on the phenyl rings can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted diphenylethane. The spectrum typically shows a strong absorption peak around 220-230 nm and may exhibit finer vibrational structure. For instance, a UV-Vis spectrum of a related compound in a chloroform solution showed a maximum absorption (λmax) at 364 nm. rsc.org

Computational Chemistry and Theoretical Modeling of 1,2 Bis 4 Bromophenyl Ethane

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the electronic structure and energy of a system based on its electron density, making it ideal for studying molecules of this size.

Predicting the most stable three-dimensional arrangement of atoms is a primary application of computational chemistry, as this equilibrium geometry is the foundation for simulating other molecular properties. pennylane.ai Geometry optimization calculations for 1,2-Bis(4-bromophenyl)ethane are performed to find the minimum energy conformation. These calculations start with an initial guess of the structure, often based on experimental data like X-ray crystallography, and iteratively adjust the atomic coordinates until the forces on the atoms are negligible. pennylane.aiuctm.edu

Experimental crystal structure data for this compound reveals a monoclinic crystal system with the space group P 1 21/c 1. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can be used to optimize the molecular structure in the gas phase or to simulate the crystalline state. uctm.edubohrium.com The resulting theoretical bond lengths and angles can then be compared with experimental X-ray diffraction data to validate the computational model. For instance, a study on the chloro-analogue and the bromo-analogue compared experimental data with results from DFT calculations. nih.gov The agreement between calculated and experimental values confirms the accuracy of the chosen theoretical level. nepjol.info

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nepjol.info A large gap suggests high stability, while a small gap points to higher reactivity. bohrium.com For similar aromatic compounds, the HOMO is often located on the phenyl rings, while the LUMO may be distributed across the entire molecule. asianpubs.org

Table 1: Selected Experimental Crystal Structure Parameters for this compound Data sourced from experimental X-ray diffraction studies. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 10.8761 Å |

| b | 7.51570 Å |

| c | 15.6131 Å |

| α | 90 ° |

| β | 106.1770 ° |

| γ | 90 ° |

DFT calculations are a reliable method for simulating vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. researchgate.net The calculated theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. nih.gov For complex molecules, this computational analysis is invaluable for interpreting the experimental data. For example, in studies of related brominated aromatic compounds, DFT calculations at the B3LYP/6-31G(d,p) level have shown excellent agreement with observed FT-IR and FT-Raman spectra after applying a scaling factor to the calculated wavenumbers. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing information on the absorption wavelengths (λmax) and their corresponding oscillator strengths. nih.gov These simulations can help understand the nature of the electronic transitions, such as π→π* transitions within the aromatic rings.

DFT is a powerful tool for exploring the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating and characterizing stationary points, including reactants, products, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. rsc.org

For instance, the atmospheric degradation pathways of brominated aromatic compounds can be modeled using DFT. A study on 1,2-Bis(2,4,6-tribromophenoxy)ethane (B127256) investigated its reaction with hydroxyl (·OH) radicals. rsc.org DFT calculations using the M062X and PBE1PBE functionals were employed to model different reaction pathways, such as H-abstraction from the ethyl bridge and ·OH addition to the bromophenyl rings. rsc.org The calculations provided detailed energetic information for each pathway, allowing for the determination of rate constants that were consistent with experimental values for similar reactions. rsc.org This type of analysis can predict the most likely transformation products of this compound under specific conditions. Similarly, DFT has been used to understand the photocyclization pathways of related styrylthiophene derivatives, where calculations can predict which isomeric products are mechanistically favored. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. rsc.org It partitions the molecule into atomic basins and identifies critical points in the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. uctm.edursc.org

QTAIM analysis begins with the electron density (ρ), a scalar field that can be obtained from either high-resolution X-ray diffraction experiments or quantum chemical calculations. The topology of this density field reveals bond critical points (BCPs), which are points of minimum density along the path between two interacting nuclei (a bond path). The properties of the electron density at these BCPs provide a quantitative description of the bond. rsc.org

Key parameters at a BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of covalent (shared) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

For this compound, QTAIM would identify BCPs for all covalent bonds (C-C, C-H, C-Br), confirming their shared-shell nature through the topological parameters.

QTAIM is particularly powerful for characterizing weak non-covalent interactions that govern crystal packing, such as hydrogen bonds and halogen bonds. researchgate.netacs.org In the crystal structure of this compound, intermolecular interactions involving the bromine atoms (halogen bonds) and C-H groups are expected.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.org QTAIM analysis can identify the BCP corresponding to a Br···N or Br···O halogen bond, for example. The topological parameters at this BCP provide a quantitative measure of the bond's strength. researchgate.net Studies on similar complexes with 1,4-dibromotetrafluorobenzene (B1210529) have used QTAIM to characterize Br···N interactions, finding them to be weak-to-medium strength closed-shell interactions. researchgate.net Hirshfeld surface analysis, a related technique, is also used to quantify and visualize the different types of intermolecular contacts within a crystal. acs.orgiucr.org

Table 2: Typical QTAIM Topological Parameters for Halogen Bonds These values represent typical ranges for weak-to-medium strength halogen bonds as described in the literature. researchgate.net

| Topological Parameter | Typical Value Range | Interpretation |

| Electron Density at BCP (ρb) | 0.005 - 0.040 a.u. | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρb) | > 0 | Characteristic of closed-shell interactions. |

| Total Energy Density (Hb) | Small, often slightly negative or positive | A negative Hb suggests some covalent character. |

Theoretical Prediction of Functional Properties

Assessment of Halogen Bonding Enhancement in Crystal Packing

Computational methods are employed to understand the role of halogen bonding in the crystal packing of this compound and its analogs. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting an electron-rich site. researchgate.net The presence of bromine atoms in this compound suggests the potential for these interactions to influence its solid-state architecture.

The bromine substituents in derivatives like this compound-1,2-dione are noted to increase the molecular weight and may enhance halogen bonding within the crystal structure. In crystal engineering, halogen bonds are categorized into Type I, which are symmetric, and Type II, which are bent and considered true halogen bonds resulting from the interaction between an electrophilic region on one halogen and a nucleophilic region on another. acs.org Computational studies, particularly through the analysis of molecular electrostatic potential surfaces, have been crucial in defining the "σ-hole," a region of positive electrostatic potential on the halogen atom that facilitates these electrophilic interactions. acs.org

Analysis of crystal structures from databases like the Cambridge Structural Database (CSD) allows for the systematic study of these interactions. mdpi.com For instance, a study of the chloro analogue, 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, which is structurally similar to the bromo compound, revealed an open three-dimensional architecture stabilized by C—H⋯π and Cl⋯Cl contacts, leading to interpenetration of the crystal lattice. researchgate.net Such analyses, combining experimental crystal data with computational tools like Hirshfeld surface analysis, provide a detailed picture of the intermolecular forces, including halogen bonds, that govern crystal packing. nih.gov

Molecular Orbital Calculations and Hyperpolarizabilities

Molecular orbital calculations are essential for elucidating the electronic structure and predicting the nonlinear optical (NLO) properties of molecules like this compound and its derivatives. These calculations can determine properties such as electric dipole moments (μ) and first hyperpolarizabilities (β), which are indicative of a material's potential for NLO applications. researchgate.net

For related compounds, ab initio quantum mechanical calculations, such as the finite field Møller-Plesset perturbation theory (FF MP2), have been used to compute these NLO properties. researchgate.net Such studies have shown that the positions of substituents on the phenyl rings can significantly influence the NLO characteristics. researchgate.net The presence of bromine atoms, which are more polarizable than lighter halogens, can enhance these properties.

In the context of single-molecule electronics, the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are of particular importance as they typically dominate electron transport at low bias voltages. nih.gov Molecular orbital calculations have also been performed on related metal complexes to explain their electrical conductivity. researchgate.net While specific hyperpolarizability data for this compound is not detailed in the provided context, the computational methodologies are well-established for predicting such properties in analogous molecular systems.

Chemical Reactivity and Reaction Mechanisms Involving 1,2 Bis 4 Bromophenyl Ethane

C-X Bond Transformations (X=Br)

The carbon-bromine (C-Br) bond in 1,2-Bis(4-bromophenyl)ethane is a key site for chemical reactions, enabling its conversion into a range of other functional groups and more complex molecular architectures.

The transformation of the bromo-substituents of this compound into iodo groups is a synthetically useful reaction, as aryl iodides are often more reactive in subsequent cross-coupling reactions. wikipedia.org This conversion is typically achieved through a Finkelstein reaction, which is a nucleophilic substitution (SN2) process. byjus.comwikipedia.org

In a typical procedure, this compound is treated with an excess of an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). wikipedia.org The reaction equilibrium is driven towards the product, 1,2-bis(4-iodophenyl)ethane, by the precipitation of the less soluble sodium bromide (NaBr) from the acetone solution. wikipedia.org Another method involves a lithium-halogen exchange using n-butyllithium (nBuLi) at low temperatures, followed by quenching with iodine (I₂), which can afford the di-iodo product in high yield. rsc.org

Table 1: Halogen Exchange Reaction of this compound

| Reactant | Reagents | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| This compound | NaI, Acetone | 1,2-Bis(4-iodophenyl)ethane | Finkelstein Reaction | wikipedia.org |

The bromine atoms in this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular frameworks for applications in materials science and medicinal chemistry. acs.org

Aryl Moieties:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. medchemexpress.comeie.gr This method is widely used for the synthesis of biaryl compounds. organic-chemistry.org

Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes to form substituted stilbenes or other vinylated products. orgsyn.orgntu.edu.sg For instance, a double Heck reaction with vinyltriethoxysilane (B1683064) can produce trans-stilbene (B89595) derivatives. orgsyn.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org It has been successfully used to synthesize amine-functionalized biphenylethane derivatives from this compound. rsc.orgrsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. chemie-brunschwig.chrsc.org It is known for its high functional group tolerance. chemie-brunschwig.ch

Kumada Coupling: This involves the reaction with a Grignard reagent (organomagnesium halide) and is catalyzed by nickel or palladium complexes. organic-chemistry.orgslideshare.net

Alkyl Moieties:

Cross-coupling reactions to introduce alkyl groups can also be performed, although they are sometimes more challenging than aryl couplings. Reactions like the Suzuki-Miyaura and Negishi couplings can be adapted for alkyl partners, often requiring specific ligands and reaction conditions to achieve good yields and prevent side reactions. uni-muenchen.deaablocks.com

Table 2: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative | medchemexpress.comeie.gr |

| Heck | Alkene | Pd catalyst, Base | Substituted stilbene (B7821643) | orgsyn.orgntu.edu.sg |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | Alkynyl derivative | rsc.orgrsc.org |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Aryl/Alkyl substituted ethane (B1197151) | chemie-brunschwig.chrsc.org |

| Kumada | Grignard reagent | Pd or Ni catalyst | Aryl/Alkyl substituted ethane | organic-chemistry.orgslideshare.net |

Functional Group Interconversions on Ethane and Phenyl Moieties (referring to derivatives)

While this compound itself lacks functional groups on the ethane bridge, its derivatives, particularly those with hydroxyl groups, undergo a variety of important chemical transformations.

The diol analogue, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, can be oxidized to form 4,4'-dihydroxybenzil using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com Conversely, reduction of the corresponding dione, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, can yield the diol. The phenolic hydroxyl groups can also be reduced to the corresponding alcohols using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Polyol derivatives, such as 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, can undergo esterification reactions. The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. evitachem.com This reaction is often catalyzed by an acid or a base. For example, in the synthesis of certain polymers, a polyol derivative can be reacted with a dicarboxylic acid to form a polyester.

Photochemical and Thermal Reaction Pathways

Information regarding specific photochemical and thermal reactions of this compound is not extensively detailed in the provided search results. However, aryl bromides are known to be photoreactive and can undergo homolytic cleavage of the C-Br bond under UV irradiation to form aryl radicals. This reactivity can potentially lead to various follow-up reactions, such as dimerization or reaction with solvents. The thermal stability of the compound is expected to be reasonably high, but at elevated temperatures, decomposition could occur, likely involving the cleavage of the C-Br and C-C bonds. nih.gov

Mechanistic Studies of Photoexcitation Processes in Related Compounds

While direct photoexcitation studies on this compound are not extensively detailed, significant insights can be drawn from mechanistic studies of structurally similar compounds, particularly stilbene and its analogs. This compound is a bibenzyl derivative, sharing the 1,2-diphenylethane (B90400) core with stilbene, but lacking the central carbon-carbon double bond. The photochemistry of stilbene-like molecules is dominated by two primary photoreactions: cis-trans isomerization and photocyclization. researchgate.netosti.gov

Upon photoexcitation, stilbene analogs are promoted to an excited singlet state (S1). From this state, the molecule can decay through several pathways. In fluid media, internal conversion is a significant non-radiative decay path. researchgate.net For cis-stilbene, the dynamics on the S1 excited state determine the branching between isomerization to trans-stilbene and cyclization to 4a,4b-dihydrophenanthrene (B14708593) (DHP). osti.gov This branching is often decided within the first 150 femtoseconds after photoexcitation. osti.gov

The presence of heavy atoms, such as the bromine in this compound, is known to influence the photophysical pathways. Heavy atoms can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). researchgate.net This process can be particularly efficient when the molecule forms complexes with halides. researchgate.net For some stilbene analogs, ISC can become a primary decay pathway, competing with fluorescence and isomerization. nih.gov Theoretical analyses of P-bridged stilbene analogs, for instance, show that the primary decay route for the photoexcited molecule is a non-radiative intersystem crossing to the triplet state. nih.gov

The substitution pattern on the phenyl rings also plays a crucial role. The electronic properties of substituents can alter the energy levels of the excited states and the potential energy surfaces, thereby influencing the rates of different photoprocesses. researchgate.net

Table 1: Key Photophysical Processes in Stilbene Analogs

| Process | Description | Influencing Factors |

| Photoisomerization | Conversion between cis and trans isomers around the central double bond. osti.gov | Viscosity of the medium, temperature, electronic nature of substituents. researchgate.net |

| Photocyclization | Ring-closure reaction, typically from the cis-isomer, to form dihydrophenanthrene-type structures. osti.gov | Conformation, excited-state lifetime. osti.gov |

| Fluorescence | Radiative decay from the first excited singlet state (S1) back to the ground state (S0). | Molecular rigidity, solvent polarity, presence of heavy atoms. researchgate.net |

| Intersystem Crossing (ISC) | Non-radiative transition from an excited singlet state to an excited triplet state (S1 → T1). nih.gov | Presence of heavy atoms (e.g., Br, I), paramagnetic species. researchgate.netnih.gov |

| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity (e.g., S1 → S0). researchgate.net | Accessibility of conical intersections, molecular flexibility. osti.gov |

Atmospheric Chemical Reaction Mechanism Studies

The atmospheric fate of brominated aromatic compounds like this compound is primarily dictated by their reactions with atmospheric oxidants, most notably the hydroxyl radical (·OH). rsc.orgcopernicus.org Computational studies on similar molecules, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), provide a model for the likely atmospheric chemical reaction mechanisms. rsc.orgrsc.org

The reaction initiated by the ·OH radical can proceed via two main competitive pathways:

·OH Addition: The hydroxyl radical adds to the aromatic ring. This is a common pathway for aromatic compounds. The bromine substituents on the phenyl ring influence the position of the ·OH attack. The reaction forms an OH-adduct radical, which can subsequently react with atmospheric oxygen (O₂) and nitrogen oxides (NOx). rsc.org

Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the aliphatic ethane bridge connecting the two phenyl rings. This results in the formation of a carbon-centered radical and a water molecule. rsc.orgrsc.org

The subsequent reactions of the initial radical intermediates with O₂ and NO are complex and lead to the formation of various oxygenated products, including peroxy radicals. rsc.org These products have reduced volatility and can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. copernicus.org

Olefin Cycloaddition Reactions Mediated by Halogen Bonds

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.org This interaction has emerged as a powerful tool in crystal engineering and for mediating chemical reactions. researchgate.net The bromine atoms in this compound possess an electrophilic region, known as a σ-hole, allowing the molecule to act as a halogen bond donor.

This property can be exploited to mediate [2+2] cycloaddition reactions of olefins. In this strategy, the halogen bond donor is co-crystallized with an olefin that also contains a halogen bond acceptor site, such as a nitrogen atom in a pyridine (B92270) ring. researchgate.net The halogen bonds (e.g., C-Br···N) serve as supramolecular synthons that pre-organize the olefin molecules in the crystal lattice into a specific alignment. researchgate.net For a successful topochemical [2+2] photodimerization, the double bonds of adjacent olefin molecules must be parallel and within a certain distance (typically less than 4.2 Å).

Upon irradiation with UV light, the pre-aligned olefins undergo a cycloaddition reaction to form a cyclobutane (B1203170) ring. researchgate.net The stereochemistry of the resulting cyclobutane product is controlled by the specific geometry of the assembly in the co-crystal. Studies using diiodotetrafluorobenzenes as halogen-bond donors with trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (B83962) (2,4-bpe) have shown that different isomers of the donor can direct the formation of different head-to-tail or head-to-head cyclobutane photoproducts with high specificity and in quantitative yield. researchgate.net While a specific example using this compound was not found, its structural characteristics make it a viable candidate for mediating such reactions.

Table 2: Principles of Halogen-Bond-Mediated [2+2] Cycloaddition

| Component | Role | Example |

| Halogen Bond Donor | Provides an electrophilic halogen atom to direct assembly. acs.org | 1,2-Diiodotetrafluorobenzene, this compound |

| Halogen Bond Acceptor / Olefin | Contains a Lewis basic site (e.g., pyridine) and a C=C double bond for reaction. researchgate.net | trans-1,2-Bis(4-pyridyl)ethylene (bpe) |

| Interaction | A C-X···N or C-X···O non-covalent bond that holds the components in a specific orientation. acs.orgresearchgate.net | C-Br···N halogen bond |

| Process | UV irradiation of the co-crystal triggers a topochemical cycloaddition reaction. researchgate.net | Formation of a tetraphenylcyclobutane derivative |

C-C Bond Cleavage in Related Vicinal Diols

The vicinal diol corresponding to this compound is This compound-1,2-diol . acs.orgevitachem.com The carbon-carbon single bond between the two hydroxyl-bearing carbons in such 1,2-diols (or vicinal diols) is susceptible to oxidative cleavage. aklectures.com This reaction is a fundamental transformation in organic synthesis, converting 1,2-diols into two separate carbonyl compounds (aldehydes or ketones). aklectures.comrsc.org In the case of this compound-1,2-diol, oxidative cleavage yields two equivalents of 4-bromobenzaldehyde. acs.org

Several methods have been developed for this transformation:

Periodate (B1199274) Oxidation: A classic method involves the use of periodic acid (HIO₄) or a salt like sodium periodate (NaIO₄). The reaction proceeds through the formation of a cyclic periodate ester intermediate. This five-membered ring then breaks down, cleaving the C-C bond and producing the two carbonyl fragments. aklectures.comyoutube.com

Photocatalytic Cleavage: Modern methods utilize visible light and a photocatalyst. For example, a cerium-based catalyst under blue light irradiation can efficiently cleave various vicinal diols to their corresponding aldehydes and ketones at room temperature and under air. rsc.org Iron-catalyzed protocols promoted by visible light have also been developed, offering a more sustainable approach. nih.gov

Electrochemical and Thermochemical Methods: Transition-metal-free electrochemical and thermochemical strategies have also been established for the oxidative cleavage of C-C bonds in vicinal diols, achieving high yields of ketone products. rsc.org

Oxone®/Halide System: A metal-free method using Oxone® (potassium peroxymonosulfate) in combination with a halide salt like KBr can also effect the cleavage. The proposed mechanism involves a double oxidation of the diol to a 1,2-diketone, followed by a Baeyer-Villiger-type oxidation. csic.es

The choice of method can depend on the substrate's structure and the desired reaction conditions. For aryl-substituted diols like this compound-1,2-diol, aromatic groups can sometimes be detrimental to reactivity in certain systems. csic.es

Table 3: Selected Methods for Oxidative C-C Cleavage of Vicinal Diols

| Method | Key Reagents/Conditions | Mechanism Highlights |

| Periodate Oxidation | NaIO₄ or HIO₄ aklectures.comyoutube.com | Formation and breakdown of a cyclic periodate ester. youtube.com |

| Cerium Photocatalysis | Cerium catalyst, blue light, air, room temperature rsc.org | Photocatalytic cycle involving a Ce(IV)/Ce(III) redox couple. |

| Iron Photocatalysis | Iron catalyst, visible light, air, room temperature nih.gov | Aerobic oxidation promoted by an iron photocatalyst. nih.gov |

| Electrosynthesis | Transition-metal and exogenous-oxidant free conditions rsc.org | Electrochemical oxidation pathway. rsc.org |

| Oxone®/KBr | Oxone®, KBr, acetonitrile/water csic.es | Double oxidation to diketone, followed by Baeyer-Villiger oxidation. csic.es |

Supramolecular Chemistry and Crystal Engineering with 1,2 Bis 4 Bromophenyl Ethane

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering. acs.org In molecules like 1,2-bis(4-bromophenyl)ethane, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms to guide the formation of specific crystal structures.

The bromine atoms in this compound can participate in various types of halogen bonds, most notably Br···N and Br···Br interactions. These interactions are characterized by distances shorter than the sum of the van der Waals radii of the involved atoms and a nearly linear geometry of the C-Br···acceptor angle, which is typically close to 180°. nih.govnih.gov

Br···N Halogen Bonds: These interactions are formed when the electrophilic region on the bromine atom interacts with the lone pair of electrons on a nitrogen atom of a suitable acceptor molecule. acs.org These bonds are generally stronger and more directional than many other non-covalent interactions, making them highly effective in controlling the assembly of cocrystals. rsc.orgmdpi.com The strength of the Br···N bond is influenced by the nature of both the bromine donor and the nitrogen acceptor. researchgate.net

Br···Br Halogen Bonds: Interactions between bromine atoms are also observed in the crystal structures of bromo-substituted compounds. researchgate.net These can be classified into two main types: Type I, where the two C-Br···Br angles are equal, and Type II, which is a true halogen bond characterized by a "bent" geometry where one C-Br···Br angle is around 180° and the other is around 90°. acs.orgnih.govnih.gov Type II interactions are considered genuine halogen bonds and contribute significantly to the stability of the crystal lattice. researchgate.net

| Interaction Type | Typical Distance Range (Å) | Typical C-Br···Acceptor Angle (°) | Relative Strength |

|---|---|---|---|

| Br···N | 2.8 - 3.2 | 160 - 180 | Moderately Strong |

| Br···Br (Type II) | 3.3 - 3.6 | ~180 and ~90 | Weak to Moderate |

A key feature of halogen bonds is their high directionality. nih.govnih.govresearchgate.net The interaction is strongest when the C-Br bond points directly towards the electron donor, a geometric preference that allows for precise control over the orientation of molecules within a crystal. acs.org This directionality is a significant advantage in crystal engineering, enabling the design of predictable and well-ordered structures.

Furthermore, the strength of halogen bonds is tunable. nih.govcore.ac.uk The strength of the interaction can be modified by altering the electronic properties of the molecule to which the bromine is attached. wiley-vch.de Electron-withdrawing groups on the aromatic ring increase the positive electrostatic potential on the bromine atom (the "σ-hole"), leading to a stronger halogen bond. core.ac.uk This tunability allows for the fine-tuning of intermolecular interactions to achieve desired crystal packing and, consequently, desired material properties. acs.org

Hydrogen Bonding and Other Non-Covalent Interactions

In cocrystals of this compound with molecules containing N-H functionalities, hydrogen bonds are a primary directing force in the crystal packing. rsc.org

N-H···N Hydrogen Bonds: These are common and relatively strong hydrogen bonds that often form predictable supramolecular synthons, such as dimers or chains, which can be effectively utilized in crystal engineering. nih.govrsc.org

N-H···Br Hydrogen Bonds: The bromine atoms of this compound can also act as weak hydrogen bond acceptors, forming N-H···Br interactions. While weaker than conventional hydrogen bonds, these interactions can still play a significant role in stabilizing the crystal structure, often working in concert with other non-covalent forces. researchgate.net

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Nature of Interaction |

|---|---|---|

| N-H···N | 2.8 - 3.1 | Strong, directional hydrogen bond |

| N-H···Br | 3.2 - 3.5 | Weaker, electrostatic hydrogen bond |

Aromatic rings, such as the bromophenyl groups in this compound, can interact through π–π stacking. These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are crucial for the organization of molecules in the solid state. researchgate.net

Design Principles for Supramolecular Architectures

The rational design and construction of intricate supramolecular architectures rely on the predictable and directional nature of non-covalent interactions. In the case of this compound, its molecular structure, featuring two bromine atoms at opposing ends of a semi-flexible ethane (B1197151) bridge, makes it a compelling building block, or "tecton," for crystal engineering. The dominant interactions governing its self-assembly are halogen bonds, supplemented by weaker C-H···π and π-π stacking interactions, which collectively guide the formation of well-defined one- and two-dimensional networks.

Crystal Engineering Strategies Utilizing Halogen Bonds

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In crystals of bromo-aromatic compounds, the bromine atom can act as a versatile halogen bond donor, interacting with various acceptors such as other halogens (Br···Br), nitrogen, or oxygen atoms. The strength and directionality of these bonds make them powerful tools for programming the self-assembly of molecules in the solid state.

For molecules like this compound, several halogen bonding motifs can be envisaged to direct their supramolecular arrangement:

Type II Br···Br Interactions: This is a common motif where the electrophilic region of one bromine atom interacts with the nucleophilic equatorial region of another. This interaction is highly directional, with a C-Br···Br angle close to 90° and a Br···C-Br angle approaching 180°. Such interactions can link molecules into linear or zigzag chains.

C-Br···π Interactions: The bromine atom can also interact with the electron-rich π-system of an adjacent aromatic ring. This type of interaction is crucial in consolidating crystal packing, often linking chains into more complex layered structures. In the crystal structures of related brominated compounds, C-Br···π interactions have been observed to connect molecular chains into layers. evitachem.comnih.gov

Halogen Bonds to Other Acceptors: In co-crystals, the bromine atoms of this compound can form strong halogen bonds with better nucleophiles, such as the nitrogen atoms of pyridine-containing molecules. Studies on similar di-brominated aromatic compounds have shown that Br···N interactions are a robust method for forming one-dimensional chains.

The strategic use of these halogen bonding motifs allows for a degree of control over the resulting supramolecular architecture. By selecting appropriate co-formers or by subtly modifying the molecular backbone, it is possible to favor certain interactions over others, thus guiding the assembly towards a desired network topology.

Formation of One-Dimensional and Two-Dimensional Networks

The bifunctional nature of this compound, with halogen bond donors at both ends, predisposes it to the formation of extended networks. The ethane bridge provides a degree of conformational flexibility, allowing the molecule to adopt different spatial arrangements to accommodate the geometric requirements of the crystal packing.

One-Dimensional (1D) Networks: The most straightforward supramolecular assembly for this compound is the formation of one-dimensional chains. These chains can be constructed through head-to-tail Br···Br interactions, linking the molecules in a linear fashion. The resulting chains can be further characterized by their topology, which can be linear, zigzag, or helical, depending on the subtle interplay of weak interactions and the conformation of the ethane bridge. Research on analogous molecules, such as 4,4'-dibromobiphenyl, has demonstrated the prevalence of chain formation through halogen bonding.

| Interaction Type | Typical Geometry | Resulting 1D Motif |

| Type II Br···Br | C-Br···Br ≈ 90°, Br···C-Br ≈ 180° | Zigzag or Linear Chains |

| C-H···Br | Variable | Inter-chain linkage |

| Br···N (with co-former) | C-Br···N ≈ 180° | Linear Co-crystal Chains |

Two-Dimensional (2D) Networks: The assembly of 1D chains into 2D layers is typically mediated by weaker, less directional interactions. Once the primary halogen-bonded chains are formed, they can be organized into sheets through C-H···π, π-π stacking, or even weaker C-H···Br interactions. For instance, adjacent chains can be linked by interactions between the hydrogen atoms of the phenyl rings and the bromine atoms of a neighboring chain. The self-assembly of 4,4''-dibromo-p-terphenyl on surfaces has shown that halogen and hydrogen bonds can drive the formation of compact 2D networks. researchgate.net This demonstrates how the interplay of different non-covalent forces can lead to the growth of higher-order structures from simple linear tectons.

Self-Assembly of Tecton-like Molecules in the Crystal State

In the context of supramolecular chemistry, a "tecton" is a molecular building block that contains the necessary structural information to guide its self-assembly into a specific, larger architecture. This compound is an archetypal example of a linear tecton. Its key features as a tecton include:

Defined Interaction Sites: The two bromine atoms provide well-defined, directional interaction sites for halogen bonding.

Structural Scaffold: The 1,2-diphenylethane (B90400) core acts as a rigid spacer that dictates the distance and relative orientation between the interaction sites.

Predictable Assembly: The combination of directional halogen bonds and a defined molecular shape leads to a high degree of predictability in the self-assembly process.

The self-assembly of such tectons in the crystal state is a hierarchical process. Initially, the strongest and most directional interactions, in this case, the halogen bonds, dictate the formation of primary structural motifs like the 1D chains. Subsequently, these primary assemblies are organized by weaker interactions to form the final 3D crystal lattice. The study of on-surface polymerization of dibrominated hexaphenylbenzene has shown that polymerization can proceed while maintaining a long-range ordered self-assembly, highlighting the robustness of the initial supramolecular arrangement directed by the bromine atoms. rsc.org

The principles of tecton-based self-assembly are fundamental to crystal engineering. By understanding the interaction preferences and geometric constraints of molecules like this compound, it becomes possible to design and synthesize new materials with tailored solid-state structures and properties.

Applications in Advanced Materials Science Research

Molecular Electronics

The quest to miniaturize electronic components to the single-molecule level has driven significant research into molecules that can function as wires, diodes, and switches. The biphenylethane structure is a key platform in this field, and 1,2-Bis(4-bromophenyl)ethane plays a crucial role in the synthesis and validation of these molecular-scale devices.

Exceptional single-molecule diode behavior has been predicted and observed in unsymmetrically substituted biphenylethane derivatives. rsc.orgrsc.orgtudelft.nl These molecular diodes are designed with an ethane (B1197151) bridge that breaks conjugation between two different phenylethynylbenzene halves of the molecule, one of which is modified with electron-withdrawing groups to create the necessary electronic asymmetry. rsc.org

In the development of these functional molecules, this compound is an essential starting material for creating crucial reference compounds. rsc.orgresearchgate.net Researchers have successfully synthesized symmetric biphenylethane derivatives from this compound to act as controls. rsc.org These symmetric molecules, lacking the electronic asymmetry of the target diodes, allow for comparative analysis and confirm that the rectification (diode-like behavior) arises from the specific unsymmetrical design. rsc.org

While the highly functional, unsymmetrical diodes are synthesized via a more complex route involving the selective hydrogenation of a tolane precursor, the synthesis of the symmetric reference compounds from this compound is straightforward and well-established. rsc.orgresearchgate.net This makes it an indispensable tool for validating the performance of novel single-molecule electronic components.

The same biphenylethane derivatives developed for single-molecule diodes also function as molecular wires, forming the basic conduits for charge transport at the nanoscale. rsc.orgrsc.orgtudelft.nl The synthesis of these wires, particularly the symmetric reference compounds, relies on this compound as the key intermediate. rsc.org

A notable example is the synthesis of an amine-functionalized symmetric molecular wire. This compound is produced through a Sonogashira coupling reaction between this compound and a commercially available ethynylaniline. rsc.org The bromine atoms on the this compound provide the reactive sites for this carbon-carbon bond-forming reaction, demonstrating the compound's utility in building more complex molecular architectures for electronic applications. The development of these molecular wires is a fundamental step toward the fabrication of nanocircuits. researchgate.net

Table 1: Research Findings in Molecular Electronics

| Application | Derivative/Precursor | Role of this compound | Research Outcome |

|---|---|---|---|

| Single-Molecule Diodes | Unsymmetrically substituted biphenylethanes | Starting material for symmetric reference compounds. rsc.orgresearchgate.net | Validation of diode behavior by comparing against non-rectifying symmetric controls. rsc.org |

Polymer Chemistry

The structural characteristics of this compound and its derivatives lend themselves to applications in polymer science, both as building blocks for polymer backbones and in the development of specialized catalysts.

Derivatives of the biphenylethane structure, such as this compound-1,2-diol, have shown potential in polymer synthesis and as additives to modify material properties. evitachem.com This diol derivative possesses two hydroxyl (-OH) groups, which are versatile functional groups in polymer chemistry. evitachem.com These groups can undergo reactions such as esterification with dicarboxylic acids to form polyesters, incorporating the rigid and bulky bis(4-bromophenyl)ethane unit into the polymer chain. evitachem.com The presence of this structure can influence the thermal and mechanical properties of the resulting polymer.

Furthermore, related Schiff base derivatives like (N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine can be functionalized to create advanced polymers, including thermoplastic elastomers and conductive polymers, highlighting the versatility of the core ethane-1,2-diamine backbone in materials science.

The 1,2-diphenylethane (B90400) scaffold is a valuable structural motif in the design of ligands for transition metal catalysts used in olefin polymerization. While not directly synthesized from this compound, the development of related ligands demonstrates the importance of its core structure. For instance, a class of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane ligands has been synthesized for use in metallocene-based olefin polymerization catalysts. ut.ac.ir The synthesis employs a facile, one-pot strategy where the critical ethane bridge is formed by reacting lithiated arylindenes with dibromoethane. ut.ac.ir This approach allows for the creation of a diverse library of ligands from various substituted indenes, which in turn can be used to fabricate metal complexes for producing polymers like polypropylene (B1209903) with specific stereochemistry. ut.ac.ir

Advanced Functional Material Synthesis

The reactivity of its bromine atoms makes this compound a valuable intermediate for synthesizing a range of advanced functional materials beyond molecular electronics and polymers. The bromine substituents serve as handles for introducing further complexity through well-established cross-coupling reactions.

For example, derivatives of this structure are used to create complex heterocyclic compounds with potential bioactivity and unique material properties. acs.org One such study reports the synthesis of 1,2-Bis(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione. acs.org These dicarbonyl compounds are valuable structural motifs and powerful building blocks for creating N-heterocyclic compounds and ligands. acs.org The synthesis showcases how the fundamental biphenylethane framework can be elaborated into larger, multifunctional molecular systems. The diamine derivative, (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine, is also noted as a potential building block for novel materials with specific electronic or optical properties. smolecule.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound-1,2-diol |

| (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine |

| 1,2-Bis(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione |

| (N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine |

| 1,2-bis-(4-aryl-2-alkyl-1H-inden-1-yl) ethane |

| 4-bromobenzaldehyde |

| Dibromoethane |

| Ethynylaniline |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Pathways

While established methods for the synthesis of 1,2-Bis(4-bromophenyl)ethane exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the refinement of reductive coupling reactions. For instance, the reductive coupling of 4-bromobenzyl bromide using various reagents can be further optimized to improve yields and minimize side products.

Another area of exploration is the selective hydrogenation of alkyne precursors, such as 1,2-bis(4-bromophenyl)acetylene (tolane). This method has been shown to be effective for producing unsymmetrically substituted analogues and could be adapted for the large-scale, efficient synthesis of the parent compound. rsc.org The development of novel catalyst systems for this hydrogenation will be crucial for enhancing selectivity and reaction kinetics.

Furthermore, exploring alternative coupling strategies, such as the McMurry reaction, which is traditionally used for synthesizing alkenes from carbonyl compounds, could lead to innovative pathways for stilbene (B7821643) derivatives that can then be hydrogenated to the desired ethane (B1197151) structure. rsc.orgnih.gov The application of mechanochemistry, or reactive milling, also presents a solvent-free and environmentally friendly alternative to conventional synthetic methods that warrants investigation.

A comparative table of potential synthetic pathways is presented below:

| Synthetic Pathway | Precursors | Key Reagents/Conditions | Potential Advantages |

| Reductive Coupling | 4-Bromobenzyl bromide | Reducing agents (e.g., zinc, samarium iodide) | Direct C-C bond formation |

| Alkyne Hydrogenation | 1,2-Bis(4-bromophenyl)acetylene | Heterogeneous or homogeneous catalysts (e.g., Pd/C, Wilkinson's catalyst), H₂ gas | High selectivity, access to analogues |

| McMurry Reaction followed by Hydrogenation | 4-Bromobenzaldehyde | Low-valent titanium reagents (e.g., TiCl₃/LiAlH₄) | Potential for stilbene intermediates with interesting properties |

Exploration of Advanced Functionalization Strategies for Diverse Applications

The two bromine atoms on the phenyl rings of this compound are ideal handles for a variety of cross-coupling reactions, enabling the synthesis of a vast array of functionalized derivatives. Future research will undoubtedly focus on leveraging these reactive sites to create molecules with tailored properties for specific applications.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, will continue to be instrumental. ut.ac.ir The Suzuki-Miyaura coupling allows for the introduction of new aryl or alkyl groups, leading to the formation of complex polyaromatic systems or molecules with specific electronic properties. The Sonogashira coupling, on the other hand, is a powerful tool for introducing alkyne functionalities, which are valuable for creating extended π-conjugated systems for applications in organic electronics. rsc.org

The development of novel ligands and catalytic systems for these reactions will be a key research focus, aiming to improve reaction efficiency, expand the substrate scope, and enable reactions under milder conditions. Furthermore, the synthesis of polymers incorporating the 1,2-bis(phenyl)ethane motif is an exciting prospect. For instance, adaptation of methods used for synthesizing poly(p-phenylene sulfide) from related brominated compounds could lead to new high-performance polymers with interesting thermal and electronic properties.

The table below summarizes potential functionalization strategies and their applications:

| Functionalization Strategy | Reagents/Reaction | Potential Applications of Derivatives |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Organic light-emitting diodes (OLEDs), molecular sensors, liquid crystals |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Molecular wires, nonlinear optical materials, conjugated polymers |

| Polymerization | Di-functional coupling partners, polymerization catalysts | High-performance plastics, materials for electronics, membranes |

| Nucleophilic Substitution | Strong nucleophiles | Pharmaceutical intermediates, functional materials |

Deeper Understanding of Non-Covalent Interactions and Their Engineering Potential

The solid-state packing and intermolecular interactions of this compound and its derivatives are crucial for determining their material properties. Future research will benefit from a deeper understanding of the non-covalent forces at play, which can be harnessed for crystal engineering and the design of self-assembling systems.

The crystal structure of this compound reveals a monoclinic system with the space group P 1 21/c 1. nih.gov A detailed analysis of this structure, coupled with computational tools like Hirshfeld surface analysis , can provide quantitative insights into the various intermolecular contacts. nih.govscispace.commdpi.comnih.gov This technique allows for the visualization and quantification of interactions such as:

Halogen bonding: The interaction between the electrophilic region of the bromine atoms and a nucleophilic site.

C-H···π interactions: The interaction between C-H bonds and the aromatic π-systems.

π-π stacking: The interaction between the aromatic rings of adjacent molecules.

Van der Waals forces: General attractive or repulsive forces between molecules.

By understanding how modifications to the molecular structure influence these non-covalent interactions, researchers can rationally design molecules that self-assemble into specific supramolecular architectures with desired properties. For example, the introduction of hydrogen bond donors or acceptors can be used to direct the formation of specific crystal packing motifs.

Design and Synthesis of Next-Generation Molecular Electronic Components

This compound has emerged as a key intermediate in the synthesis of molecular-scale electronic components. Its ethane bridge effectively breaks the electronic conjugation between the two phenyl rings, a feature that is desirable in the design of certain molecular devices.

Future research in this area will focus on the design and synthesis of more sophisticated molecular electronic components based on this scaffold. This includes the development of:

Molecular Diodes: Unsymmetrically substituted derivatives of this compound have been shown to exhibit diode-like behavior, rectifying electrical current at the single-molecule level. rsc.org Further research will involve optimizing the molecular design to enhance the rectification ratio and operational frequency.

Molecular Wires: By functionalizing the terminal positions of the molecule, for example through Sonogashira coupling with protected thiols, it is possible to create molecular wires that can be integrated into electronic circuits.

Molecular Switches: The flexible ethane linker could potentially be exploited in the design of molecular switches. By incorporating photochromic or redox-active units, it may be possible to create molecules that can switch between different conformational or electronic states in response to external stimuli like light or an electric field. researchgate.net

The performance of these molecular electronic components is intimately linked to the non-covalent interactions discussed in the previous section, as these forces dictate how the molecules arrange themselves on a surface and interact with the electrodes.

Investigation of Reactivity in Complex Chemical Environments

Understanding the stability and reactivity of this compound in complex chemical environments is crucial for its potential applications in areas such as catalysis and for assessing its environmental fate.

In the context of organometallic catalysis , the aryl bromide moieties can participate in oxidative addition reactions with transition metal complexes, a key step in many cross-coupling reactions. sinica.edu.tw Investigating the kinetics and mechanism of these reactions with different metal centers will provide valuable information for designing more efficient catalytic cycles.

From an environmental perspective , brominated aromatic compounds are a class of persistent organic pollutants. nih.govresearchgate.net Research into the environmental degradation of this compound is therefore important. This includes studying its susceptibility to:

Biodegradation: Investigating the metabolic pathways by which microorganisms might break down this compound. mdpi.comnih.govunesp.br

Photodegradation: Assessing its stability under UV irradiation and identifying the potential photoproducts. acs.org

Chemical degradation: Exploring its reactivity with common environmental oxidants and reductants. researchgate.net

Such studies will not only help in evaluating the environmental impact of this compound and its derivatives but may also lead to the development of effective remediation strategies for related brominated pollutants.

Q & A

Q. What are the optimized synthetic routes for 1,2-Bis(4-bromophenyl)ethane, and how can low yields be addressed?

The synthesis of this compound via palladium-catalyzed desulfitative Heck reactions using 4-bromostyrene and 4-bromobenzenesulfonyl chloride yields only 21% . To improve efficiency:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like PPh₃ to enhance turnover.

- Reaction conditions : Adjust temperature (80–120°C), solvent polarity (DMF vs. toluene), and stoichiometric ratios.

- Alternative routes : Explore Ullmann coupling or Suzuki-Miyaura reactions using 4-bromophenylboronic acid derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Use multimodal characterization:

- NMR : 13C NMR peaks at δ 141.6 (C-Br), 132.1 (aromatic C), and 127.1 (ethylene C) confirm connectivity .

- Melting point : Reported mp 216–219°C; discrepancies may indicate impurities—re-crystallize from ethanol/acetone mixtures .

- XRD : Compare experimental crystal lattice parameters (e.g., unit cell dimensions) with literature data for polymorph validation .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .

- Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal firms to prevent environmental release .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to minimize degradation .

Advanced Research Questions

Q. How does this compound function in cross-coupling reactions for functional material synthesis?

The bromine substituents enable participation in:

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data?

- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities >0.1% .

- Thermal analysis : Differential scanning calorimetry (DSC) can distinguish polymorphs (e.g., enantiotropic transitions) .

- Interlab validation : Compare NMR data (e.g., δ 132.1 ppm for aromatic C) across multiple spectrometers (400–600 MHz) .

Q. What role does this compound play in catalytic systems?

- Ligand design : The bromophenyl groups can stabilize metal centers (e.g., Pd, Ni) in homogeneous catalysis.

- Kinetic studies : Rate constants (log kobs) show first-order dependency on catalyst concentration in oxidation reactions—apply Eyring plots to elucidate activation parameters .

- Applications : Explore its use in CO₂ capture MOFs by functionalizing bromine sites with amine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。